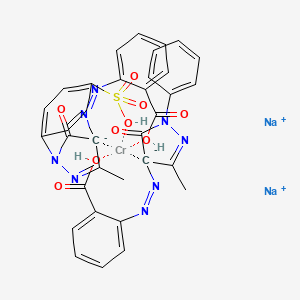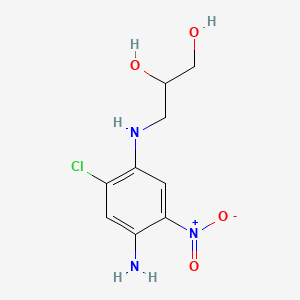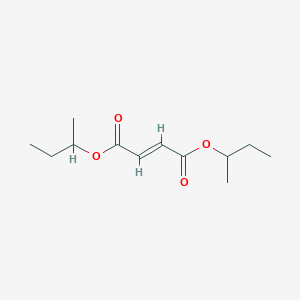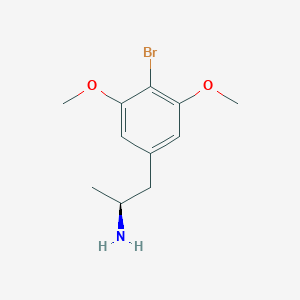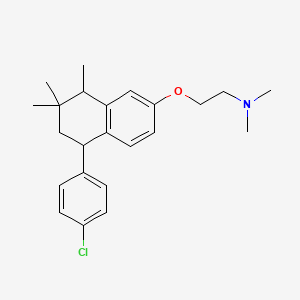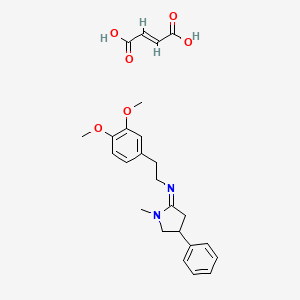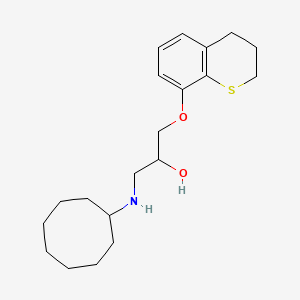
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound that features a thiochroman core structure with a cyclooctylamino group and a hydroxypropyl ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman typically involves multiple steps:
Formation of Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a thiophenol derivative and a suitable aldehyde or ketone under acidic conditions.
Introduction of Cyclooctylamino Group: The cyclooctylamino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the thiochroman core with cyclooctylamine in the presence of a base such as sodium hydride.
Attachment of Hydroxypropyl Ether Linkage: The hydroxypropyl ether linkage is formed by reacting the intermediate compound with an epoxide, such as glycidol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The thiochroman core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiochroman Derivatives: Compounds with similar thiochroman cores but different substituents.
Cyclooctylamino Compounds: Molecules featuring the cyclooctylamino group attached to different core structures.
Hydroxypropyl Ethers: Compounds with hydroxypropyl ether linkages but different core structures.
Uniqueness
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman is unique due to the combination of its thiochroman core, cyclooctylamino group, and hydroxypropyl ether linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
153804-65-0 |
|---|---|
Molekularformel |
C20H31NO2S |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
1-(cyclooctylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C20H31NO2S/c22-18(14-21-17-10-4-2-1-3-5-11-17)15-23-19-12-6-8-16-9-7-13-24-20(16)19/h6,8,12,17-18,21-22H,1-5,7,9-11,13-15H2 |
InChI-Schlüssel |
OLVILOOXONHLSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NCC(COC2=CC=CC3=C2SCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





